Welcome to the BenchChem Online Store!
molecular formula C9H10ClNO2S B8353093 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene

1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene

Cat. No. B8353093
M. Wt: 231.70 g/mol
InChI Key: MVOSLEMJXLXACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07338958B2

Procedure details

1 g of potassium hydroxide is dissolved in 40 ml of methanol and mixed with 2.3 g of 4-nitrothiophenol. The suspension is stirred for one hour at room temperature and mixed drop by drop with 1.48 ml of 1-bromo-3-chloropropane. After 4 hours of stirring at room temperature, another 0.15 ml of 1-bromo-3-chloropropane is added in drops. The mixture is stirred for 65 hours at room temperature, concentrated by evaporation in a vacuum and taken up in ethyl acetate. It is extracted with water and saturated common salt solution, dried on sodium sulfate and concentrated by evaporation. After purification by flash chromatography, 2.54 g of 1-(3-chloro-propylsulfanyl)-4-nitro-benzene is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([SH:12])=[CH:8][CH:7]=1)([O-:5])=[O:4].Br[CH2:14][CH2:15][CH2:16][Cl:17]>CO>[Cl:17][CH2:16][CH2:15][CH2:14][S:12][C:9]1[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Step Three
Name
Quantity
1.48 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
0.15 mL
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 4 hours of stirring at room temperature
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 65 hours at room temperature
Duration
65 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
EXTRACTION
Type
EXTRACTION
Details
It is extracted with water and saturated common salt solution
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCSC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.